2-carbamimidoylbenzoic Acid
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Overview
Description
2-Carbamimidoylbenzoic acid is an organic compound with the molecular formula C8H8N2O2 It is a derivative of benzoic acid, where the carboxyl group is substituted with a carbamimidoyl group
Mechanism of Action
Target of Action
It is known to be a precursor for the synthesis of substituted 2-(pyrimidin-2-yl)benzoic acids .
Mode of Action
2-Carbamimidoylbenzoic acid interacts with its targets through a process of ring contraction with 1,3-dicarbonyl compounds and their synthetic equivalents . This leads to the synthesis of 2-(pyrimidin-2-yl)benzoic acids . The intramolecular condensation of the obtained acids with 1,3-dielectrophiles proceeds with the formation of the 4,6-dihydropyrimido[2,1-a]isoindole-4,6-dione system . The pyrrolidone ring of this system is easily opened under the action of weak nucleophiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-carbamimidoylbenzoic acid can be achieved through several methods. One common approach involves the partial hydration of phthalonitrile in a methanol-water medium in the presence of an equimolar amount of sodium hydroxide. This reaction yields this compound in good yield in one step .
Another method involves the ring contraction of 1,3-dicarbonyl compounds and their synthetic equivalents. This approach is efficient and cost-effective, providing a straightforward route to synthesize this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Carbamimidoylbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the carbamimidoyl group to other functional groups.
Substitution: The compound can undergo substitution reactions, where the carbamimidoyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Carbamimidoylbenzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrimidin-2-yl)benzoic acid: This compound is similar in structure and can be synthesized using similar methods.
3-Carbamimidoyl-2-pyridinecarboxylic acid: Another related compound with similar chemical properties.
Uniqueness
2-Carbamimidoylbenzoic acid is unique due to its specific functional group and the resulting chemical properties
Properties
IUPAC Name |
2-carbamimidoylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H3,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOKAZPDXSWCPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=N)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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